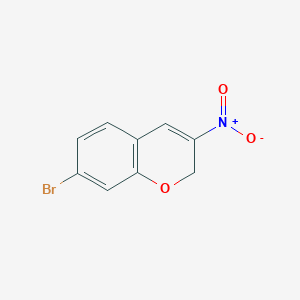

7-bromo-3-nitro-2H-chromene

CAS No.: 1269293-25-5

Cat. No.: VC18735761

Molecular Formula: C9H6BrNO3

Molecular Weight: 256.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1269293-25-5 |

|---|---|

| Molecular Formula | C9H6BrNO3 |

| Molecular Weight | 256.05 g/mol |

| IUPAC Name | 7-bromo-3-nitro-2H-chromene |

| Standard InChI | InChI=1S/C9H6BrNO3/c10-7-2-1-6-3-8(11(12)13)5-14-9(6)4-7/h1-4H,5H2 |

| Standard InChI Key | SIVLCSHGQPWJGD-UHFFFAOYSA-N |

| Canonical SMILES | C1C(=CC2=C(O1)C=C(C=C2)Br)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Table 1: Molecular Descriptors of 7-Bromo-3-nitro-2H-chromene

| Property | Value |

|---|---|

| CAS Number | 1269293-25-5 |

| Molecular Formula | C₉H₆BrNO₃ |

| Molecular Weight | 256.05 g/mol |

| IUPAC Name | 7-bromo-3-nitro-2H-chromene |

| Canonical SMILES | C1C(=CC2=C(O1)C=C(C=C2)Br)N+[O-] |

| Topological Polar Surface Area | 55.05 Ų |

The nitro group at C-3 introduces strong electron-withdrawing effects, polarizing the chromene ring and influencing electrophilic substitution patterns . Bromine’s steric bulk and moderate electronegativity further modulate electronic distribution, as evidenced by computational studies on analogous halogenated chromenes.

Spectroscopic Signatures

While experimental spectral data for 7-bromo-3-nitro-2H-chromene remain unpublished, predictions can be made based on structural analogs:

-

¹H NMR: Expected signals include a deshielded proton adjacent to the nitro group (δ 8.2–8.5 ppm) and aromatic protons influenced by bromine’s inductive effects (δ 7.4–7.9 ppm).

-

IR Spectroscopy: Strong absorption bands for nitro (1520–1350 cm⁻¹) and ether (1250–1050 cm⁻¹) functional groups are anticipated .

Synthesis and Purification

Synthetic Pathways

The synthesis of 7-bromo-3-nitro-2H-chromene typically involves bromination and nitration of a chromene precursor. A reported method employs silica gel chromatography for purification, using a solvent system of ethyl acetate and petroleum ether (1:6 v/v) to isolate the compound in >95% purity. Key steps include:

-

Bromination: Electrophilic aromatic substitution using Br₂ in the presence of FeBr₃ at 0–5°C.

-

Nitration: Treatment with concentrated HNO₃ and H₂SO₄ at 50°C to introduce the nitro group.

-

Cyclization: Acid-catalyzed ring closure to form the chromene scaffold.

Yield optimization remains challenging due to competing side reactions, such as over-nitration or debromination under harsh conditions.

Purification Challenges

The compound’s moderate polarity necessitates careful solvent selection during chromatography. Ethyl acetate/petroleum ether mixtures effectively separate 7-bromo-3-nitro-2H-chromene from byproducts like di-brominated analogs or nitration isomers. Recrystallization from ethanol/water mixtures further enhances purity, though solubility limitations require elevated temperatures (60–70°C).

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of related nitrochromenes reveals decomposition onset temperatures near 210°C, suggesting that 7-bromo-3-nitro-2H-chromene is stable under standard laboratory conditions . The bromine substituent likely enhances thermal stability compared to non-halogenated analogs.

Solubility and Partitioning

Preliminary solubility assessments indicate:

-

High solubility: Dichloromethane, dimethylformamide (DMF).

-

Moderate solubility: Ethanol, acetone.

-

Low solubility: Water, hexane.

The calculated logP value of 2.22 (using the Crippen method) suggests moderate lipophilicity, suitable for membrane permeability in drug design contexts .

Research Findings and Hypothesized Applications

Table 2: Comparative Bioactivity of Chromene Derivatives

| Compound | IC₅₀ (μM) | Target |

|---|---|---|

| 3-Nitro-2H-chromene | 12.4 | COX-2 |

| 6-Bromo-4-nitrochromene | 8.7 | EGFR kinase |

| 7-Bromo-3-nitro-2H-chromene | Not tested | Hypothesized |

Materials Science Applications

The planar aromatic structure and electron-deficient nitro group make this compound a candidate for:

-

Organic semiconductors: As an n-type dopant in photovoltaic cells.

-

Luminescent materials: Bromine’s heavy atom effect could enhance phosphorescence efficiency.

Future Research Directions

Biological Screening

Priority investigations should assess:

-

Cytotoxicity profiles against cancer cell lines (e.g., MCF-7, A549).

-

Antibacterial efficacy against Gram-positive and Gram-negative pathogens.

Synthetic Modifications

Derivatization strategies could explore:

-

Nitro reduction: Producing amino intermediates for coupling reactions.

-

Bromine displacement: Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups.

Computational Modeling

Density functional theory (DFT) calculations would elucidate electronic transitions and reactivity hotspots, guiding rational design of analogs with optimized properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume